N-(3-chloro-4-methoxyphenyl)-2,4-dimethylbenzamide
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Overview
Description
N-(3-chloro-4-methoxyphenyl)-2,4-dimethylbenzamide, also known as CMDB or Compound 14, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2,4-dimethylbenzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In cancer research, N-(3-chloro-4-methoxyphenyl)-2,4-dimethylbenzamide has been shown to inhibit the activity of HDAC6, which leads to the accumulation of misfolded proteins and ultimately cell death. Inflammation research has shown that N-(3-chloro-4-methoxyphenyl)-2,4-dimethylbenzamide inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by blocking the activation of NF-κB signaling pathway. In neurological research, N-(3-chloro-4-methoxyphenyl)-2,4-dimethylbenzamide has been shown to protect neurons by reducing oxidative stress and inflammation.
Biochemical and Physiological Effects:
N-(3-chloro-4-methoxyphenyl)-2,4-dimethylbenzamide has been shown to have various biochemical and physiological effects in different areas of research. In cancer research, N-(3-chloro-4-methoxyphenyl)-2,4-dimethylbenzamide has been shown to induce cell death and inhibit cell proliferation. In inflammation research, N-(3-chloro-4-methoxyphenyl)-2,4-dimethylbenzamide has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB signaling pathway. In neurological research, N-(3-chloro-4-methoxyphenyl)-2,4-dimethylbenzamide has been shown to protect neurons from oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3-chloro-4-methoxyphenyl)-2,4-dimethylbenzamide in lab experiments is its specificity for certain enzymes and signaling pathways, which allows for targeted research. However, one limitation is the lack of long-term safety data, as N-(3-chloro-4-methoxyphenyl)-2,4-dimethylbenzamide is a relatively new compound and its effects on human health are not fully understood.
Future Directions
For N-(3-chloro-4-methoxyphenyl)-2,4-dimethylbenzamide research include further investigation of its potential therapeutic applications, such as in cancer, inflammation, and neurological disorders. In addition, research on the safety and toxicity of N-(3-chloro-4-methoxyphenyl)-2,4-dimethylbenzamide is needed to ensure its potential use in clinical settings. Furthermore, the development of more efficient and cost-effective synthesis methods for N-(3-chloro-4-methoxyphenyl)-2,4-dimethylbenzamide may also facilitate its use in research and potential clinical applications.
In conclusion, N-(3-chloro-4-methoxyphenyl)-2,4-dimethylbenzamide, or N-(3-chloro-4-methoxyphenyl)-2,4-dimethylbenzamide, is a synthetic compound that has shown potential therapeutic applications in various fields of research. Its specificity for certain enzymes and signaling pathways makes it a valuable tool for targeted research, but further investigation is needed to fully understand its effects on human health.
Synthesis Methods
The synthesis of N-(3-chloro-4-methoxyphenyl)-2,4-dimethylbenzamide involves the reaction of 3-chloro-4-methoxyaniline with 2,4-dimethylbenzoyl chloride in the presence of a base. This reaction results in the formation of N-(3-chloro-4-methoxyphenyl)-2,4-dimethylbenzamide as a white solid with a yield of approximately 80%.
Scientific Research Applications
N-(3-chloro-4-methoxyphenyl)-2,4-dimethylbenzamide has been studied for its potential therapeutic applications in various fields of research, including cancer, inflammation, and neurological disorders. In cancer research, N-(3-chloro-4-methoxyphenyl)-2,4-dimethylbenzamide has shown promising results as an inhibitor of the enzyme HDAC6, which is involved in the progression of various cancers. N-(3-chloro-4-methoxyphenyl)-2,4-dimethylbenzamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, N-(3-chloro-4-methoxyphenyl)-2,4-dimethylbenzamide has been studied for its potential neuroprotective effects in Alzheimer's disease and Parkinson's disease.
properties
Molecular Formula |
C16H16ClNO2 |
---|---|
Molecular Weight |
289.75 g/mol |
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2,4-dimethylbenzamide |
InChI |
InChI=1S/C16H16ClNO2/c1-10-4-6-13(11(2)8-10)16(19)18-12-5-7-15(20-3)14(17)9-12/h4-9H,1-3H3,(H,18,19) |
InChI Key |
ONEWMEVZDHNYGV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC(=C(C=C2)OC)Cl)C |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC(=C(C=C2)OC)Cl)C |
Origin of Product |
United States |
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